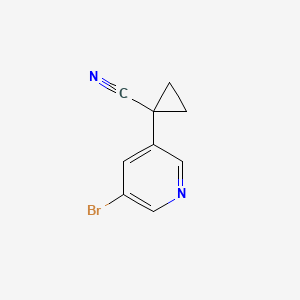

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQZIJPWEAFLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736335 | |

| Record name | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272357-22-8 | |

| Record name | 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using suitable reagents such as diazo compounds and transition metal catalysts.

Nitrile Formation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

- 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile (CAS: 1266129-51-4): Substitution pattern differs (5-bromo, 3-fluoro on pyridine vs. 5-bromo only in the target compound). Molecular weight: 257.07 g/mol .

- 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS: 749269-73-6):

Physicochemical Properties

- The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to non-halogenated analogues.

Commercial Availability

- The target compound is supplied by specialized vendors (e.g., Combi-Blocks) at 97% purity , whereas fluorine-substituted analogues (e.g., 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile ) are less widely available . Benzene derivatives like 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile are more accessible, with Thermo Scientific offering gram-scale quantities .

Biological Activity

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H7BrN2

- Molecular Weight : 223.07 g/mol

- CAS Number : 1272357-22-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and inflammation .

- Binding Affinity : Interaction studies suggest that this compound has a significant binding affinity to protein targets, influencing cellular pathways related to proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

- Cytotoxicity Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those associated with hypopharyngeal tumors. It was found to induce apoptosis more effectively than conventional chemotherapeutic agents like bleomycin .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

- Alzheimer's Disease Models : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition could enhance cholinergic signaling and potentially mitigate cognitive decline.

Case Studies

- Study on Antitumor Activity :

-

Neuroprotection in Animal Models :

- In a separate study focusing on neurodegenerative disorders, the compound was administered to transgenic mice models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative. A key step is the formation of the cyclopropane ring via [2+1] cycloaddition using a vinyl or halide precursor under palladium catalysis. For example, bromopyridine intermediates can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropane-bearing boronic esters . Optimization may involve tuning catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives) and solvent polarity to enhance yield. Reaction monitoring via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and purification by column chromatography are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- IR Spectroscopy : Look for the nitrile (–CN) stretch near 2,204 cm⁻¹ and aromatic C–H stretches (~3,000–3,200 cm⁻¹) .

- NMR : The cyclopropane protons appear as a multiplet in the δ 1.5–2.5 ppm range (¹H NMR), while the pyridine ring protons resonate as distinct doublets in δ 7.5–9.0 ppm. In ¹³C NMR, the nitrile carbon is typically ~115–120 ppm .

- LCMS/APCI : The molecular ion peak [M]⁻ should align with the exact mass (e.g., m/z ~237 for C₉H₈BrN₂) .

Q. What are the common reactivity patterns of this compound in organic transformations?

The bromine substituent on the pyridine ring is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl, alkyne, or heterocyclic groups. The nitrile group can undergo hydrolysis to carboxylic acids or reduction to amines under specific conditions (e.g., LiAlH₄). Cyclopropane ring strain may enable ring-opening reactions with electrophiles or under thermal stress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Substituent Variation : Systematically modify the pyridine ring (e.g., replace Br with Cl, CF₃) or cyclopropane substituents (e.g., methyl, ester groups) .

- Assay Selection : Use target-specific assays (e.g., kinase inhibition, receptor binding) paired with cytotoxicity profiling (e.g., MTT assays). Prioritize in vitro models relevant to the hypothesized mechanism .

- Computational Modeling : Perform docking studies to predict binding affinities to biological targets (e.g., enzymes, GPCRs) using software like AutoDock or Schrödinger .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Bioavailability Analysis : Assess solubility (logP via shake-flask method) and metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic bottlenecks .

- Metabolite Identification : Use LC-HRMS to detect in vivo metabolites that may explain efficacy/toxicity discrepancies .

- Dose-Response Refinement : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

Q. How does the cyclopropane ring influence the compound’s stability under varying experimental conditions?

The cyclopropane ring’s strain increases susceptibility to ring-opening under acidic or oxidative conditions. Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures.

- pH Stability : Monitor degradation via HPLC in buffers (pH 1–13) over 24–72 hours.

- Light Exposure : Assess photodegradation using accelerated UV-Vis testing .

Q. What advanced methodologies can elucidate the mechanistic pathways of reactions involving this compound?

- Isotopic Labeling : Use ¹³C-labeled nitrile groups to track reaction intermediates via NMR or MS .

- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates under varying temperatures/catalyst loads.

- In Situ Monitoring : Utilize Raman spectroscopy or X-ray crystallography to capture transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.